Propyl 2-hydroxybut-3-enoate

Lipophilicity Drug Design Extraction

Propyl 2-hydroxybut-3-enoate (CAS 1403229-32-2, molecular formula C₇H₁₂O₃, molecular weight 144.17 g/mol) is a short-chain alkyl ester of 2-hydroxybut-3-enoic acid (vinylglycolic acid), belonging to the class of α-hydroxy-β,γ-unsaturated esters. Structurally, it comprises a terminal vinyl group conjugated to a secondary hydroxyl at the α-carbon, with the carboxyl group esterified to an n-propyl chain.

Molecular Formula C7H12O3
Molecular Weight 144.17
CAS No. 1403229-32-2
Cat. No. B2910869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 2-hydroxybut-3-enoate
CAS1403229-32-2
Molecular FormulaC7H12O3
Molecular Weight144.17
Structural Identifiers
SMILESCCCOC(=O)C(C=C)O
InChIInChI=1S/C7H12O3/c1-3-5-10-7(9)6(8)4-2/h4,6,8H,2-3,5H2,1H3
InChIKeyMSOFTQQVQCGPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Propyl 2-hydroxybut-3-enoate (CAS 1403229-32-2): Procurement-Relevant Baseline Profile and Structural Class Definition


Propyl 2-hydroxybut-3-enoate (CAS 1403229-32-2, molecular formula C₇H₁₂O₃, molecular weight 144.17 g/mol) is a short-chain alkyl ester of 2-hydroxybut-3-enoic acid (vinylglycolic acid), belonging to the class of α-hydroxy-β,γ-unsaturated esters . Structurally, it comprises a terminal vinyl group conjugated to a secondary hydroxyl at the α-carbon, with the carboxyl group esterified to an n-propyl chain. The compound exhibits a computed LogP of 0.4865 and a topological polar surface area (TPSA) of 46.53 Ų, conferring moderate lipophilicity suitable for membrane permeation in biochemical assays . This ester is primarily utilized as a chiral building block, a synthetic intermediate for heterocycle construction, and a functionalizable scaffold in medicinal chemistry and agrochemical development .

Why Generic Substitution of Propyl 2-hydroxybut-3-enoate (CAS 1403229-32-2) Fails: Critical Role of Alkyl Chain Length in Lipophilicity and Stability


Alkyl esters of 2-hydroxybut-3-enoic acid are not functionally interchangeable; the length and structure of the alkyl chain dictate fundamental physicochemical parameters that govern solubility, membrane permeability, and chemical stability. While the methyl ester (CAS 5837-73-0) exhibits a low LogP of -0.2937, rendering it more hydrophilic and suitable for aqueous-phase reactions, the propyl ester possesses a calculated LogP of 0.4865, representing a substantial increase in lipophilicity that enhances passive diffusion across lipid bilayers and improves organic-phase partitioning during extraction or chromatographic purification [1]. Furthermore, the methyl ester and its oxidized derivative, methyl 2-oxobut-3-enoate, are known to undergo slow dimerization via hetero-Diels-Alder cycloaddition at room temperature, a degradation pathway that may be significantly altered by the steric and electronic effects of a longer propyl chain [2]. Consequently, selecting the incorrect ester analog can compromise assay reproducibility, reduce synthetic yields, and introduce uncharacterized side reactions, necessitating explicit verification of the exact CAS number during procurement.

Propyl 2-hydroxybut-3-enoate (CAS 1403229-32-2) Quantitative Evidence Guide: Differentiated Performance Versus Closest Analogs


Enhanced Lipophilicity for Improved Membrane Permeability and Organic Solubility

Propyl 2-hydroxybut-3-enoate exhibits a computed LogP value of 0.4865, which is substantially higher than that of the methyl ester analog (LogP = -0.2937), representing an increase of approximately 0.78 LogP units . This quantitative difference indicates a roughly 6-fold higher partition coefficient favoring the organic phase, directly impacting compound behavior in biphasic extractions, reversed-phase HPLC retention, and passive cellular permeability in biological assays.

Lipophilicity Drug Design Extraction Chromatography

Increased Molecular Weight and Steric Bulk Modulate Reactivity and Purification

The molecular weight of propyl 2-hydroxybut-3-enoate is 144.17 g/mol, compared to 116.11 g/mol for the methyl ester and 130.14 g/mol for the ethyl ester [1]. This incremental increase in mass, along with the extended propyl chain (4 rotatable bonds vs. 3 for methyl), introduces greater steric hindrance around the ester carbonyl and hydroxyl group. Such steric differentiation can be leveraged to control regioselectivity in nucleophilic additions and modulate retention times in preparative HPLC purification, offering a distinct operational advantage over smaller alkyl esters when specific separation or reactivity profiles are required.

Organic Synthesis Building Blocks Steric Effects Chromatography

Class-Level Synthetic Accessibility via High-Yield Acid-Catalyzed Esterification

Propyl 2-hydroxybut-3-enoate can be produced via a general synthetic route for 2-hydroxy-3-butenoic acid derivatives, as exemplified in US4007217A, where acid-catalyzed treatment of glycidic acid esters yields the corresponding α-hydroxy-β,γ-unsaturated esters in high yield. In a representative example using a methyl ester precursor, the desired product was obtained in 78% yield after chromatographic purification [1]. While direct yield data for the propyl analog are not reported in the open literature, the patent explicitly teaches the applicability of this methodology to lower alkyl esters including n-propyl, establishing a class-level expectation of similarly efficient synthetic access. This contrasts with more complex substituted analogs (e.g., heteroaryl-substituted derivatives) that require specialized biocatalytic deracemization steps and often result in lower yields (~71–79%) [2].

Synthetic Methodology Process Chemistry Esterification Patents

Biological Activity Class Profile: Phosphotransferase System Inhibition and Antimicrobial Potential

The core 2-hydroxybut-3-enoic acid (vinylglycolic acid) moiety is a known specific inhibitor of the bacterial phosphoenolpyruvate-dependent phosphotransferase system (PTS), with studies demonstrating that vinylglycolate at concentrations of 1–10 mM inhibits PTS-mediated sugar transport in Escherichia coli and other bacterial species without affecting respiration-coupled transport systems [1]. While the propyl ester itself has not been directly evaluated in such assays, the ester prodrug approach—where the alkyl ester is enzymatically hydrolyzed in vivo to release the active acid—is a well-established strategy for improving membrane permeability and oral bioavailability. Given the propyl ester's significantly higher LogP (0.4865) compared to the free acid (estimated LogP ≈ -0.5), it offers markedly enhanced passive diffusion across bacterial outer membranes and eukaryotic cell barriers, positioning it as a rational prodrug candidate for intracellular PTS inhibition studies.

Antibacterial Phosphotransferase System PTS Inhibitor Drug Discovery

Propyl 2-hydroxybut-3-enoate (CAS 1403229-32-2) Best-Fit Research and Industrial Application Scenarios


Lipophilic Prodrug Candidate for Phosphotransferase System (PTS) Inhibition Studies

Leveraging the established class-level activity of the vinylglycolate pharmacophore as a specific bacterial PTS inhibitor, and the propyl ester's enhanced LogP of 0.4865 (ΔLogP ≈ +0.78 vs. methyl ester), researchers can employ Propyl 2-hydroxybut-3-enoate as a cell-permeable prodrug. Upon passive diffusion into the bacterial cytoplasm, hydrolysis by endogenous esterases releases the active vinylglycolate anion, enabling intracellular inhibition of PTS without confounding effects on other transport systems [1]. This scenario is particularly valuable for studying sugar uptake regulation in Gram-negative bacteria and for evaluating PTS as an antimicrobial target [2].

Synthetic Building Block for Heterocycle Construction via Oxidation and Cycloaddition

The α-hydroxy-β,γ-unsaturated ester motif is a versatile platform for synthesizing functionalized heterocycles. While methyl 2-oxobut-3-enoate is known to dimerize at room temperature, the increased steric bulk of the propyl ester may attenuate undesired side reactions during oxidation and subsequent Diels-Alder cycloadditions [3]. Following oxidation to the corresponding α-ketoester, the propyl derivative can participate in [4+2] cycloadditions with various 1,3-dienes to yield highly substituted cyclohexene derivatives, which are valuable intermediates in natural product synthesis and medicinal chemistry campaigns [3].

Chromatographic Method Development and Analytical Standard

The distinct physicochemical profile of Propyl 2-hydroxybut-3-enoate—specifically its molecular weight of 144.17 g/mol, 4 rotatable bonds, and moderate LogP of 0.4865—differentiates it from the methyl and ethyl esters in reversed-phase HPLC and LC-MS analyses . This unique retention behavior enables its use as an internal standard or as a calibration reference for quantifying structurally related hydroxybutenoate esters in complex biological matrices or environmental samples, providing a reliable benchmark for analytical method validation .

Chiral Pool Starting Material for Enantioselective Synthesis

Propyl 2-hydroxybut-3-enoate can be enzymatically resolved or deracemized using biocatalysts such as Candida parapsilosis ATCC 7330 to yield optically pure enantiomers with >99% enantiomeric excess, a methodology well-established for related alkyl 2-hydroxybut-3-enoates [4]. The resulting chiral building blocks are essential precursors for angiotensin-converting enzyme (ACE) inhibitors and other peptidomimetic pharmaceuticals, where the propyl ester's lipophilicity offers advantages in subsequent coupling reactions and purification steps [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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